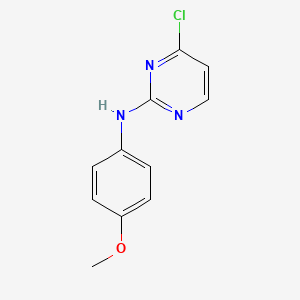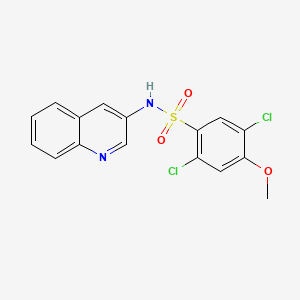amine CAS No. 1206082-72-5](/img/structure/B603124.png)
[(4-Chloro-3-methylphenyl)sulfonyl](2-hydroxypropyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(4-Chloro-3-methylphenyl)sulfonyl](2-hydroxypropyl)amine is an organic compound with a complex structure that includes a chloro group, a hydroxypropyl group, and a sulfonamide group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chloro-3-methylphenyl)sulfonyl](2-hydroxypropyl)amine typically involves the reaction of 4-chloro-3-methylbenzenesulfonyl chloride with 2-hydroxypropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in the production process.
化学反应分析
Types of Reactions
[(4-Chloro-3-methylphenyl)sulfonyl](2-hydroxypropyl)amine undergoes various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as ammonia (NH₃) or sodium thiolate (NaS⁻) are used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-chloro-N-(2-oxopropyl)-3-methylbenzene-1-sulfonamide.
Reduction: Formation of 4-hydroxy-N-(2-hydroxypropyl)-3-methylbenzene-1-sulfonamide.
Substitution: Formation of 4-amino-N-(2-hydroxypropyl)-3-methylbenzene-1-sulfonamide or 4-thio-N-(2-hydroxypropyl)-3-methylbenzene-1-sulfonamide.
科学研究应用
[(4-Chloro-3-methylphenyl)sulfonyl](2-hydroxypropyl)amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of [(4-Chloro-3-methylphenyl)sulfonyl](2-hydroxypropyl)amine involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity by mimicking the natural substrate. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, allowing it to reach its target more effectively .
相似化合物的比较
Similar Compounds
- 4-chloro-N-(2-hydroxypropyl)-2H-thiazole-5-carboxamide
- 4-chloro-N-[(2R)-2-hydroxypropyl]-3-(methylsulfonyl)benzamide
- 3-chloro-2-methylaniline
Uniqueness
[(4-Chloro-3-methylphenyl)sulfonyl](2-hydroxypropyl)amine is unique due to the presence of both a hydroxypropyl group and a sulfonamide group, which confer specific chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential therapeutic applications .
属性
CAS 编号 |
1206082-72-5 |
|---|---|
分子式 |
C10H14ClNO3S |
分子量 |
263.74g/mol |
IUPAC 名称 |
4-chloro-N-(2-hydroxypropyl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H14ClNO3S/c1-7-5-9(3-4-10(7)11)16(14,15)12-6-8(2)13/h3-5,8,12-13H,6H2,1-2H3 |
InChI 键 |
VMRWSIUQQCKUIY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B603041.png)
![(3-Hydroxypropyl){[4-methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amine](/img/structure/B603043.png)


![Phenol, 2-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-](/img/structure/B603048.png)
amine](/img/structure/B603049.png)
![1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B603050.png)
amine](/img/structure/B603054.png)
amine](/img/structure/B603055.png)
![1-Phenyl-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B603057.png)
amine](/img/structure/B603058.png)
amine](/img/structure/B603059.png)
amine](/img/structure/B603060.png)

